molecular formula C21H19NO3 B5215298 N-(biphenyl-2-yl)-3,5-dimethoxybenzamide

N-(biphenyl-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B5215298
M. Wt: 333.4 g/mol
InChI Key: QFLSDCBSOWPQCO-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-3,5-dimethoxybenzamide is an organic compound that features a biphenyl structure with two methoxy groups and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-3,5-dimethoxybenzamide typically involves the coupling of biphenyl derivatives with 3,5-dimethoxybenzoic acid or its derivatives. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . Another method involves the Ullmann reaction, where aryl halides are coupled using copper catalysts under high-temperature conditions .

Industrial Production Methods

Industrial production of biphenyl derivatives often employs scalable and efficient synthetic routes. For example, the Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and high yields. The reaction typically takes place in a solvent mixture of tetrahydrofuran (THF) and water, with potassium phosphate (K3PO4) as the base and a palladium catalyst complex . The Ullmann reaction, although requiring harsher conditions, is also used in industrial settings for the production of biphenyl compounds .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Ullmann reactions.

    Bases: Such as potassium phosphate (K3PO4) and sodium hydroxide (NaOH).

    Solvents: Tetrahydrofuran (THF), water, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield nitro, sulfonyl, or halogenated biphenyl derivatives .

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For example, biphenyl derivatives can inhibit enzymes or disrupt cellular processes by binding to proteins or DNA . The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(biphenyl-2-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethoxy-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-17-12-16(13-18(14-17)25-2)21(23)22-20-11-7-6-10-19(20)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLSDCBSOWPQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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